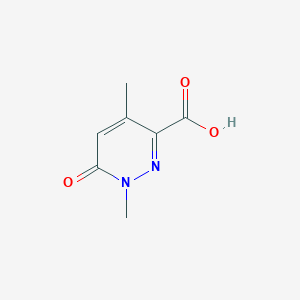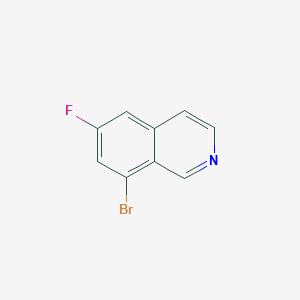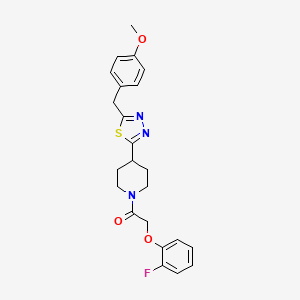
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indole moiety with a piperidine ring, linked through a sulfonyl group
Méthodes De Préparation
The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.
Final Coupling: The final step involves coupling the indole moiety with the piperidine ring through the sulfonyl group, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the indole ring.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of corresponding amines and sulfonic acids.
Applications De Recherche Scientifique
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The fluorobenzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects or biological responses.
Comparaison Avec Des Composés Similaires
1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be compared with similar compounds such as:
1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group, which may result in different binding affinities and biological activities.
1-(2-ethylpiperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The position of the fluorine atom on the benzyl group can influence its chemical properties and interactions.
1-(2-methylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The methyl group on the piperidine ring can alter the compound’s steric and electronic properties.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-2-20-10-5-6-13-27(20)24(28)17-31(29,30)23-16-26(22-12-4-3-11-21(22)23)15-18-8-7-9-19(25)14-18/h3-4,7-9,11-12,14,16,20H,2,5-6,10,13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOQDLXZNHMRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434358.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2434361.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2434363.png)
![1-(4-fluorophenyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2434365.png)
![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)
![N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide](/img/structure/B2434368.png)

